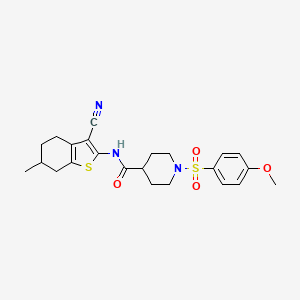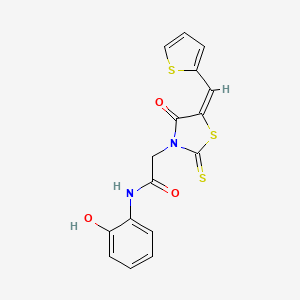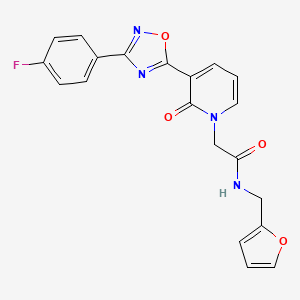![molecular formula C9H6ClF3N2O3 B2944756 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide CAS No. 379255-51-3](/img/structure/B2944756.png)
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Mecanismo De Acción
Pharmacokinetics
The compound has a molecular weight of 282.6 and a molecular formula of C9H6ClF3N2O3 . It is predicted to have a melting point of 164.07° C and a boiling point of 403.0° C at 760 mmHg . The density is predicted to be 1.6 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
It is recommended to store the compound at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloro-4-trifluoromethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the trifluoromethyl group.
Acetylation: The nitrated product is then subjected to acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide moiety, to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Formation of 2-amino-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, or anticancer properties.
Agrochemicals: The compound is utilized in the development of herbicides, insecticides, and fungicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, where its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation.
Comparación Con Compuestos Similares
2-Chloro-N-[4-nitrophenyl]acetamide: Similar structure but lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
2-Chloro-N-[4-amino-2-(trifluoromethyl)phenyl]acetamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity, metabolic stability, and bioactivity compared to its non-fluorinated analogs. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals with enhanced efficacy and stability.
Propiedades
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-7-2-1-5(15(17)18)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQUIGHPDQHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate](/img/structure/B2944682.png)
![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

